molecular formula C33H42O3 B1257631 Caryolanemagnolol

Caryolanemagnolol

Cat. No.: B1257631
M. Wt: 486.7 g/mol
InChI Key: WDXDAODECHOTPZ-SGIHMVHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caryolanemagnolol (CAS Number: 133056-11-8) is a specialized natural product classified as a sesquiterpene-neolignan. It is sourced from Magnolia obovata and is structurally related to other neurotrophic compounds found in the species, such as clovanemagnolol . This chemical class is of significant interest in neuroscience research, particularly in the search for small molecules that mimic the functions of neurotrophic factors . These factors are essential for promoting neurogenesis, neurite outgrowth, and neuroprotection, making them potential candidates for investigating new therapeutic approaches for neurodegenerative diseases . Researchers can utilize this compound as a high-purity chemical probe to study these mechanisms. The compound is presented as a colorless oily liquid with a documented purity of >=98% (by HPLC) . Important Note: This product is intended for research purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

Molecular Formula

C33H42O3

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,2S,5R,8S,9S)-1-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-9-ol

InChI

InChI=1S/C33H42O3/c1-6-8-22-10-12-28(34)24(18-22)25-19-23(9-7-2)11-13-29(25)36-33-17-15-30(35)32(5,21-33)16-14-26-27(33)20-31(26,3)4/h6-7,10-13,18-19,26-27,30,34-35H,1-2,8-9,14-17,20-21H2,3-5H3/t26-,27+,30+,32+,33-/m1/s1

InChI Key

WDXDAODECHOTPZ-SGIHMVHMSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O

Canonical SMILES

CC1(CC2C1CCC3(CC2(CCC3O)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O)C)C

Synonyms

caryolanemagnolol

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Treatment of α-caryophyllene oxide with diphenyl phosphate in dichloromethane at 38°C generates a bridgehead carbocation (Intermediate 6 ), which is trapped by magnolol to form this compound (Scheme 1). Competing pathways include trapping by diphenyl phosphate, leading to by-product 25 , and elimination reactions producing clovene (19 ). Optimized conditions using biphenol and diphenyl phosphate yielded this compound (1 ) in 48% and clovene (19 ) in 16%.

Table 1: Yields from Acid-Catalyzed Rearrangement of α-Caryophyllene Oxide

ProductYield (%)Conditions
This compound48CH₂Cl₂, 38°C, diphenyl phosphate
Clovene16CH₂Cl₂, 38°C, diphenyl phosphate
By-product 25 36CH₂Cl₂, 38°C, diphenyl phosphate

Challenges in By-Product Management

The formation of by-products like 25 and 27 (from β-caryophyllene oxide) highlights the need for precise control over reaction kinetics. Increasing diphenyl phosphate equivalents favored carbocation trapping over elimination, improving this compound yields.

Total Synthesis via Iodination and Cross-Coupling

A modular total synthesis approach was developed to access this compound derivatives, circumventing limitations of the biomimetic route.

Iodination and Suzuki-Miyaura Coupling

Clovene (19 ) and this compound precursor 20 underwent iodination using N-iodosuccinimide (NIS) in dichloromethane, yielding diiodinated intermediates 27 and 28 (Scheme 9). Subsequent Pd-catalyzed Suzuki-Miyaura coupling with allyl pinacol boronate furnished advanced intermediates (24 ) in 85% yield after optimizing reaction time and temperature.

Table 2: Optimization of Iodination Reaction

ParameterInitial Yield (%)Optimized Yield (%)
Warming Time2.5 hours1 hour
Temperature25°C0°C
NIS Equivalents2.02.2

Global Deprotection

Final deprotection of intermediates using lithium aluminum hydride (LiAlH₄) yielded this compound with >90% purity. This stepwise approach enabled structural diversification, facilitating the synthesis of analogs for pharmacological testing.

Single-Step Biomimetic Synthesis

Siegel’s one-step synthesis remains the most efficient method, combining α-caryophyllene oxide and magnolol with diphenyl phosphate in dichloromethane. This method aligns with Barton’s biosynthetic proposal and achieves comparable yields (45–50%) to multi-step routes, highlighting its utility for large-scale production.

Reaction Optimization Strategies

Recent advances in chemical reaction optimization, such as Design of Experiments (DoE) and One-Factor-at-a-Time (OFAT) methodologies, offer frameworks for enhancing this compound synthesis.

Temperature and Residence Time

In multi-step syntheses, higher temperatures (70–90°C) and prolonged residence times improved yields of intermediate 7 from 60% to 93% but increased impurity formation (e.g., disubstituted by-product 9 ).

Catalyst and Solvent Screening

Initial OFAT optimization identified diphenyl phosphate as superior to trimethylaluminum for carbocation stabilization, reducing elimination by-products. Polar aprotic solvents (e.g., CH₂Cl₂) minimized side reactions compared to THF or DMF.

Analytical Challenges and Structural Validation

Misreported NMR shifts in early studies necessitated re-evaluation of synthetic this compound . Advanced techniques, including 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry (HRMS), were critical for confirming regio- and stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caryolanemagnolol
Reactant of Route 2
Caryolanemagnolol

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